

A Comparative Analysis of Methiodal Osmolality in the Landscape of Ionic Contrast Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methiodal
Cat. No.:	B089705

[Get Quote](#)

For Immediate Release

This guide offers a detailed comparison of the osmolality of **Methiodal**, an early ionic radiocontrast agent, with other ionic contrast media. The information is intended for researchers, scientists, and professionals in drug development, providing objective data and experimental context to understand the physicochemical properties of these diagnostic agents.

Introduction to Ionic Contrast Media and Osmolality

Ionic contrast agents are water-soluble compounds containing iodine that enhance the visibility of internal structures in X-ray-based imaging. A critical physicochemical property of these agents is their osmolality, which is the concentration of osmotically active particles in a solution, expressed as osmoles per kilogram of solvent (mOsm/kg). High osmolality is associated with a greater incidence of adverse effects, as it can disrupt cellular fluid balance and cause discomfort and physiological reactions in patients.^[1] Ionic contrast media are categorized based on their osmolality into high-osmolality contrast media (HOCM), low-osmolality contrast media (LOCM), and iso-osmolal contrast media (IOCM).^[2]

Methiodal, a first-generation ionic monomer, falls into the category of high-osmolality contrast media.^[3] Due to their hypertonicity relative to blood plasma (approximately 290 mOsm/kg), these older agents have been largely superseded by lower osmolality agents that offer improved patient tolerance.^{[1][4]}

Comparative Osmolality of Ionic Contrast Agents

The following table summarizes the osmolality of **Methiodal** in comparison to other high-osmolality ionic contrast agents. While a specific osmolality value for a standardized concentration of **Methiodal** is not readily available in contemporary literature due to its limited current use, it is consistently classified as a high-osmolality agent. The osmolality of HOCM typically ranges from 1500 to 2100 mOsm/kg H₂O.[2]

Contrast Agent Class	Specific Agent	Concentration	Osmolality (mOsm/kg H ₂ O)	Iodine Content (mg/mL)
High-Osmolality Ionic Monomer	Methiodal Sodium	(Not specified)	~1500 - 2100 (estimated range)	-
High-Osmolality Ionic Monomer	Diatrizoate Meglumine	60%	1415[5]	282[5]
High-Osmolality Ionic Monomer	Diatrizoate Meglumine and Diatrizoate Sodium	-	1551[1][6]	370[6]
High-Osmolality Ionic Monomer	Iothalamate Meglumine	60%	~1400[7][8][9]	282[7][8]
High-Osmolality Ionic Monomer	Iothalamate Meglumine	43%	~1000[10]	202[10]

Experimental Protocols for Osmolality Determination

The osmolality of contrast agent solutions is determined experimentally using an osmometer. The United States Pharmacopeia (USP) general chapter <785> outlines the standard procedures for osmolality and osmolarity measurements.[11][12] The compendial method is freezing-point depression osmometry, although vapor pressure osmometry is also a widely used and reliable technique.[11][13]

Freezing-Point Depression Osmometry (USP <785> Compendial Method)

This method is based on the principle that the freezing point of a solution is depressed in proportion to the molal concentration of all dissolved particles.

Apparatus:

- A freezing-point osmometer equipped with a cooling system, a temperature-sensitive resistor (thermistor) with a measurement device, and a sample mixing mechanism.[\[13\]](#)

Calibration:

- Set the instrument to zero using deionized water.
- Calibrate the osmometer using at least two standard sodium chloride solutions with known osmolalities that bracket the expected osmolality of the test sample.[\[13\]](#)

Procedure:

- Rinse the measurement cell twice with the contrast agent solution to be tested.
- Introduce a precise volume of the contrast agent solution into the measurement cell according to the manufacturer's instructions.
- Initiate the cooling and mixing process. The instrument supercools the sample below its freezing point and then induces crystallization.
- The heat of fusion released raises the temperature to a plateau, which is the freezing point of the solution.
- The thermistor measures the freezing point depression, from which the instrument calculates and displays the osmolality.[\[13\]](#)

Vapor Pressure Osmometry

This technique measures the dew point temperature depression of a sample, which is related to its vapor pressure and, consequently, its osmolality.

Apparatus:

- A vapor pressure osmometer consisting of two matched thermistors in a thermostatted chamber, a sample holder, and a circuit to measure the temperature difference.[14]

Calibration:

- Calibrate the instrument using standard solutions of known osmolality, following the manufacturer's guidelines.

Procedure:

- A small, precise volume (typically 10 μL) of the contrast agent solution is pipetted onto a filter paper disc placed in the sample holder.[15][16]
- The sample holder is inserted into the sealed, thermostatted chamber, which is saturated with solvent vapor.[15]
- One thermistor measures the temperature of the pure solvent vapor (reference), while the other has the sample solution applied to it.
- Due to the lower vapor pressure of the solution, solvent vapor from the chamber condenses onto the sample, warming the thermistor.
- The temperature difference between the two thermistors is measured, which is proportional to the depression of the vapor pressure and thus the osmolality of the solution.[14] The instrument converts this temperature difference into an osmolality reading.

Relationship Between Ionicity, Osmolality, and Clinical Implications

The high osmolality of ionic contrast agents like **Methiodal** is a direct consequence of their molecular structure. In solution, these agents dissociate into a radiopaque anion and a cation for each molecule, effectively doubling the number of particles in the solution and thereby increasing the osmolality. This is in contrast to non-ionic agents, which do not dissociate and thus have a lower osmolality for a given iodine concentration.

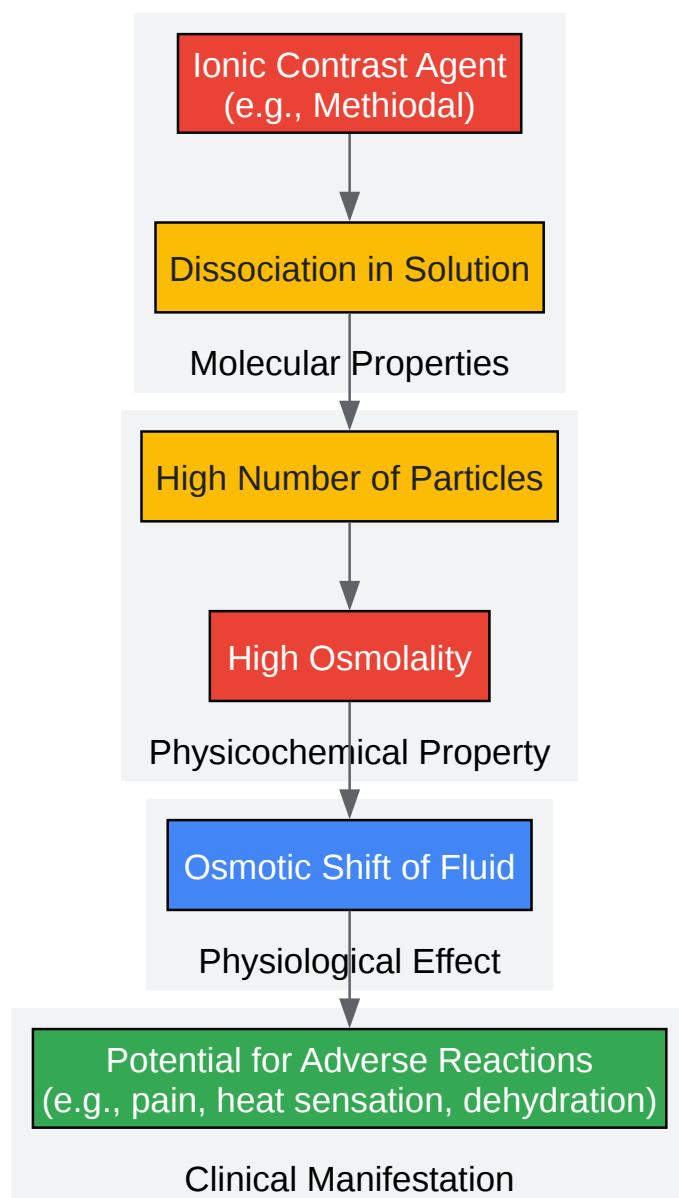


Figure 1. Relationship between Contrast Agent Properties and Clinical Effects

[Click to download full resolution via product page](#)

Figure 1. Relationship between Contrast Agent Properties and Clinical Effects

Conclusion

Methiodal, as a high-osmolality ionic contrast agent, possesses physicochemical properties that are reflective of the first generation of iodinated contrast media. The comparative data

clearly situates **Methiodal** and similar agents at the higher end of the osmolality spectrum. The evolution of contrast media towards lower osmolality formulations has significantly improved patient safety and comfort during diagnostic imaging procedures. The experimental protocols outlined provide a standardized framework for the consistent and accurate measurement of this critical quality attribute for both existing and novel contrast agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy DIATRIZOATE MEGLUMINE [smolecule.com]
- 2. myesr.org [myesr.org]
- 3. xray.ufl.edu [xray.ufl.edu]
- 4. Serum Osmolality - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HYPAQUE™ Meglumine(Diatrizoate Meglumine Injection, USP)60% [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. 2/2023 Conray® (iothalamate Meglumine Injection USP 60%) [dailymed.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Conray® (iothalamate meglumine injection USP 60%) | Guerbet [usa.guerbet.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. dsdpanalytics.com [dsdpanalytics.com]
- 12. $\text{â}^{\text{PLA}}\text{C}785\text{â}^{\text{PLA}}$ Osmolality and Osmolarity [doi.usp.org]
- 13. uspbpep.com [uspbpep.com]
- 14. Vapor pressure osmometry - Wikipedia [en.wikipedia.org]
- 15. emeraldcloudlab.com [emeraldcloudlab.com]
- 16. static1.squarespace.com [static1.squarespace.com]

- To cite this document: BenchChem. [A Comparative Analysis of Methiodal Osmolality in the Landscape of Ionic Contrast Agents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089705#comparing-the-osmolality-of-methiodal-with-other-ionic-contrast-agents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com